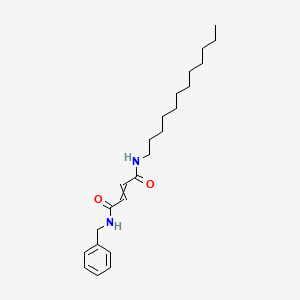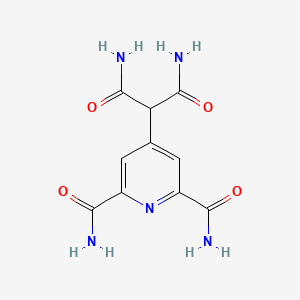
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C10H11N5O4. This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with appropriate amine derivatives. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired amide bonds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2,6-dicarboxamide: Shares the pyridine-2,6-dicarboxamide scaffold but lacks the additional functional groups present in 4-(1,3-Diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide.
Tris(2-pyridyl)amine: Another compound with a pyridine-based structure, known for its ion recognition properties.
Uniqueness
This compound is unique due to its specific functional groups, which enhance its ability to form stable complexes and participate in a wide range of chemical reactions. This makes it particularly valuable in coordination chemistry and catalytic applications .
Eigenschaften
Molekularformel |
C10H11N5O4 |
|---|---|
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
4-(1,3-diamino-1,3-dioxopropan-2-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C10H11N5O4/c11-7(16)4-1-3(2-5(15-4)8(12)17)6(9(13)18)10(14)19/h1-2,6H,(H2,11,16)(H2,12,17)(H2,13,18)(H2,14,19) |
InChI-Schlüssel |
WGCDETRNVPBSFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)N)C(=O)N)C(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)

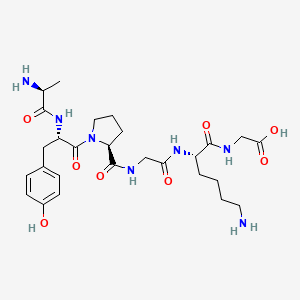
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
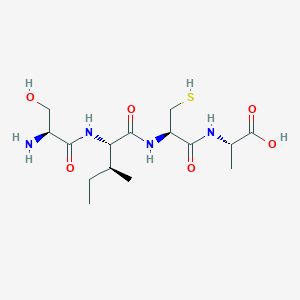
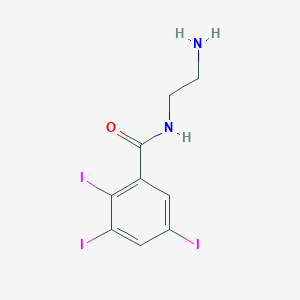
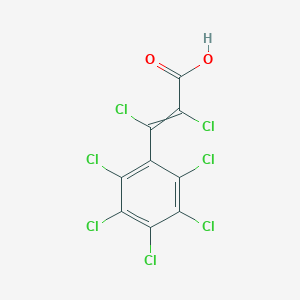
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)

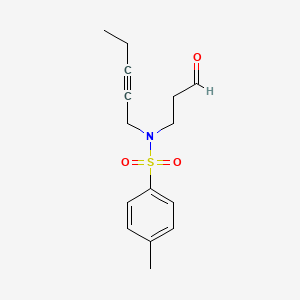
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)

